molecular formula C18H12F3NO2 B13201811 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Cat. No.: B13201811
M. Wt: 331.3 g/mol
InChI Key: JOGIBTXSYLDGOA-UHFFFAOYSA-N
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Description

8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid is a biologically active compound recognized for its potent and selective antagonism of the P2X7 receptor (P2X7R) . The P2X7R is a key purinergic receptor overexpressed in various pathological conditions, notably in a range of cancer cells including those of breast, prostate, and colon origin . Sustained activation of this receptor in the tumor microenvironment is linked to critical processes such as cancer cell proliferation, survival, and metastasis . This quinoline-carboxamide derivative has demonstrated promising inhibitory effects in ATP/Bz-ATP-induced calcium mobilization assays, establishing it as a selective tool for investigating P2X7R-mediated signaling pathways . Research indicates that this class of antagonists can induce apoptotic cell death and exhibit anti-proliferative effects in P2X7R-transfected cell lines, suggesting its utility in exploring novel oncological therapeutic strategies . Furthermore, its structure-activity relationship (SAR) profile, enhanced by specific phenyl ring substitutions, contributes to its improved affinity and selectivity, making it a valuable chemical probe for fundamental pharmacological and biochemical research into purinergic signaling .

Properties

Molecular Formula

C18H12F3NO2

Molecular Weight

331.3 g/mol

IUPAC Name

8-(3-methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

InChI

InChI=1S/C18H12F3NO2/c1-10-4-2-5-11(8-10)14-15(18(19,20)21)13(17(23)24)9-12-6-3-7-22-16(12)14/h2-9H,1H3,(H,23,24)

InChI Key

JOGIBTXSYLDGOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C(=CC(=C2C(F)(F)F)C(=O)O)C=CC=N3

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • Quinoline-6-carboxylic acid derivatives are commonly synthesized starting from quinoline-6-carboxylic acid or its activated derivatives such as quinoline-6-carbonyl chloride, prepared by refluxing quinoline-6-carboxylic acid with thionyl chloride in dry toluene at 100–110 °C for 4–6 hours.
  • Substituted anilines or aminophenols are often used to introduce aromatic substituents via nucleophilic acyl substitution reactions with quinoline-6-carbonyl chloride intermediates.

Introduction of Trifluoromethyl Group

  • The trifluoromethyl group at position 7 is typically introduced via trifluoromethylation of quinoline intermediates. Methods include the use of trifluoromethyl-substituted propyniminium salts or direct trifluoromethylation reagents under controlled conditions.
  • One-pot consecutive reactions involving 1-CF3-substituted propyniminium salts and diamines have been reported to yield trifluoromethyl-substituted quinoline derivatives efficiently.

Specific Preparation Methods for 8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid

Stepwise Synthesis Approach

Step 1: Synthesis of 8-Bromo-6-(trifluoromethyl)quinoline

  • The synthesis begins with the preparation of 8-bromo-6-(trifluoromethyl)quinoline, which serves as a key intermediate.
  • This is achieved by bromination of 6-(trifluoromethyl)quinoline derivatives under controlled conditions to ensure selective bromination at the 8-position.

Step 2: Carbonylation to Methyl 6-(trifluoromethyl)quinoline-8-carboxylate

  • The 8-bromo intermediate is subjected to carbonylation under carbon monoxide pressure, typically in the presence of a palladium catalyst, to introduce the carboxylate ester group at position 8.
  • The reaction conditions are optimized to maximize yield and minimize side reactions.

Step 3: Hydrolysis to 6-(trifluoromethyl)quinoline-8-carboxylic acid

  • The ester is hydrolyzed using aqueous lithium hydroxide or similar bases to yield the free carboxylic acid.

Reaction Conditions and Optimization

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Bromination Brominating agent, controlled temperature ~85 Selective bromination at position 8 is critical
2 Carbonylation CO gas, Pd catalyst, pressure vessel 70–80 Requires careful control of CO pressure and catalyst load
3 Hydrolysis Aqueous LiOH, reflux 90 Complete hydrolysis to carboxylic acid
4 Cross-coupling (Suzuki) 3-Methylphenylboronic acid, Pd catalyst, base 75–90 High regioselectivity and purity achieved

Alternative Synthetic Routes and Innovations

  • Some studies report one-pot or tandem reaction sequences combining trifluoromethylation and quinoline ring formation to streamline the synthesis.
  • Use of milder reagents and solvents such as dry acetone with potassium carbonate facilitates nucleophilic substitutions with improved yields and cleaner reactions.
  • Avoidance of corrosive and toxic reagents like boron trifluoride and fluoroboric acid has been emphasized to enhance safety and scalability.

Analytical and Purification Techniques

  • Purification is typically achieved by recrystallization or column chromatography using silica gel with solvent systems such as dichloromethane/methanol mixtures.
  • Structural confirmation is performed by ^1H-NMR, ^13C-NMR, and mass spectrometry (EI-MS), with purity assessed by high-performance liquid chromatography (HPLC).
  • Typical NMR data confirm the presence of aromatic protons, trifluoromethyl group signals, and carboxylic acid functionality.

Summary of Key Research Findings

  • The preparation of This compound involves multistep synthesis starting from quinoline derivatives with selective functionalization at positions 6, 7, and 8.
  • Trifluoromethylation and bromination are critical steps enabling subsequent carbonylation and cross-coupling reactions.
  • Optimized reaction conditions yield high purity products suitable for pharmaceutical intermediate applications.
  • Recent innovations focus on safer reagents, one-pot synthesis, and improved yields through catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinoline ring or the carboxylic acid group, potentially forming alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or nucleophiles like sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, hydroxylated derivatives.

Scientific Research Applications

8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible development as a pharmaceutical agent due to its quinoline core.

    Industry: Use in the synthesis of dyes, pigments, or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For instance, if used as a drug, it might interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

8-(4-Chlorophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic Acid
  • Structural Difference : The phenyl group at position 8 has a para-chloro substituent instead of a meta-methyl group.
  • ~3.5 for the target compound). Para-substitution may reduce steric hindrance compared to meta-methyl, enhancing interactions with hydrophobic enzyme pockets.
8-Phenyl-7-(trifluoromethyl)quinoline-6-carboxylic Acid
  • Structural Difference : Lacks the methyl group on the phenyl ring.
  • Impact :
    • Reduced lipophilicity (logP: ~3.0 vs. ~3.5 for the target compound) may decrease membrane permeability.
    • Absence of methyl group could lower metabolic stability due to fewer steric protections against oxidative enzymes.

Positional Isomerism of the Trifluoromethyl Group

6-Trifluoromethylquinoline Derivatives
  • Example: 6-Trifluoromethylquinoline (CAS 325-13-3).
  • May weaken interactions with DNA gyrase, as seen in studies where position 7 substituents are critical for fluoroquinolone activity.
8-Trifluoromethylquinoline-6-boronic Acid
  • Structural Feature : Trifluoromethyl at position 8 with a boronic acid group.
  • Impact :
    • Boronic acid introduces polarity, enhancing aqueous solubility but possibly reducing cell penetration.
    • Position 8 trifluoromethyl may sterically hinder interactions with target enzymes compared to position 7.

Functional Group Modifications

7-(3-Chlorophenylamino)-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
  • Structural Differences: Nitro group at position 8, chlorophenylamino at position 7, and carboxylic acid at position 3.
  • Impact: Nitro group increases oxidative stress but may confer broader antibacterial activity. Carboxylic acid at position 3 (vs. 6) disrupts the classical fluoroquinolone binding motif, likely reducing DNA gyrase inhibition.
8-Cyano-1-cyclopropyl-7-(diazabicyclo)quinoline-3-carboxylic Acid Semihydrochloride
  • Structural Differences: Cyano group at position 8, diazabicyclo substituent at position 7, and semihydrochloride salt.
  • Impact :
    • Diazabicyclo group improves water solubility (e.g., >10 mg/mL vs. <1 mg/mL for the target compound).
    • Semihydrochloride salt enhances bioavailability by stabilizing the carboxylic acid moiety.

Table of Key Properties

Compound Name Substituents (Position) logP* Aqueous Solubility (mg/mL) Notable Activity
8-(3-Methylphenyl)-7-(trifluoromethyl)-6-carboxylic acid 3-MePh (8), CF3 (7), COOH (6) ~3.5 <1 Antimicrobial
8-(4-Chlorophenyl)-7-(trifluoromethyl)-6-carboxylic acid 4-ClPh (8), CF3 (7), COOH (6) ~3.2 ~2 Broad-spectrum
6-Trifluoromethylquinoline CF3 (6) ~2.8 ~5 Intermediate
7-(3-ClPhNH)-8-NO2-3-COOH 3-ClPhNH (7), NO2 (8), COOH (3) ~2.5 ~3 Antibacterial
8-Cyano-7-diazabicyclo-3-COOH semihydrochloride CN (8), diazabicyclo (7), COOH (3) ~1.8 >10 Improved ADME

*Estimated using fragment-based methods.

Biological Activity

8-(3-Methylphenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid, with the CAS number 225240-47-1, is a compound of interest due to its potential biological activities. This quinoline derivative contains a trifluoromethyl group, which is known to enhance the pharmacological properties of various compounds. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H12F3NO2C_{18}H_{12}F_3NO_2. The presence of the trifluoromethyl group significantly influences its lipophilicity and biological interactions.

Antimicrobial Properties

Studies have shown that quinoline derivatives exhibit significant antimicrobial activity. A comparative analysis indicated that compounds with trifluoromethyl substitutions often demonstrate enhanced antibacterial potency. For instance, similar quinoline derivatives have been evaluated for their in vitro activity against various bacterial strains, revealing that the incorporation of a trifluoromethyl group can increase efficacy by altering membrane permeability and interaction with bacterial enzymes .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The trifluoromethyl group enhances binding affinity to target proteins due to its electronic properties, which can stabilize enzyme-substrate interactions. This mechanism has been observed in other trifluoromethyl-containing compounds that inhibit enzymes such as reverse transcriptase and other kinases .

Case Studies

  • Antibacterial Activity : In a study involving a series of quinoline derivatives, those with a trifluoromethyl group exhibited improved antibacterial effects against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), indicating that modifications at the 7-position significantly impacted antimicrobial potency .
  • Cancer Research : Research into quinoline derivatives has also explored their potential as anticancer agents. In preclinical models, compounds similar to this compound demonstrated cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further development in oncology .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntibacterialEnzyme inhibition ,
AnticancerCytotoxicity in cancer cell lines ,
Enzyme InhibitionEnhanced binding due to trifluoromethyl group ,

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing quinoline-6-carboxylic acid derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Derivatives of quinoline-6-carboxylic acid are commonly synthesized via cyclocondensation reactions. For example, ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is prepared by reducing nitro precursors or reacting with α-acetyl-N-arylhydrazonoyl chlorides in ethanol with triethylamine . Optimization involves adjusting reaction time (24–72 hours), temperature (70–80°C), and stoichiometric ratios of intermediates like glycine or alanine . Purification via column chromatography or recrystallization improves yields.

Q. How should researchers characterize quinoline-6-carboxylic acid derivatives to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • X-ray diffraction resolves crystal packing and hydrogen-bonding patterns (e.g., carboxylic acid dimers in intermediates) .
  • NMR identifies substituent positions (e.g., trifluoromethyl groups at C7 show distinct 19F^{19}\text{F} shifts).
  • IR spectroscopy confirms functional groups like carbonyl (C=O at ~1700 cm1^{-1}) and hydroxyl (O–H at ~3200 cm1^{-1}) .

Q. What role does the trifluoromethyl group play in modulating the biological activity of quinoline derivatives?

  • Methodological Answer : The trifluoromethyl group enhances lipophilicity, metabolic stability, and target binding. For example, 6-(trifluoromethyl)quinoline-3-carboxylic acid derivatives exhibit improved antibacterial activity due to increased membrane permeability . Comparative studies using non-fluorinated analogs can isolate its contribution to efficacy.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?

  • Methodological Answer : Cross-validate using multiple techniques:

  • High-resolution mass spectrometry (HRMS) confirms molecular formulas.
  • DEPT-135 NMR differentiates CH3_3, CH2_2, and CH groups.
  • Computational modeling (e.g., DFT) predicts vibrational frequencies and 1H^{1}\text{H}/13C^{13}\text{C} chemical shifts for comparison .

Q. What strategies are recommended for studying the reaction mechanism of cyclocondensation in quinoline synthesis?

  • Methodological Answer :

  • Kinetic studies monitor intermediate formation via in situ FTIR or HPLC.
  • Isotopic labeling (e.g., 15N^{15}\text{N}-labeled amines) tracks nitrogen migration during cyclization.
  • Density Functional Theory (DFT) calculates transition states to identify rate-limiting steps .

Q. How can structure-activity relationship (SAR) studies be designed for antimicrobial quinoline-6-carboxylic acid derivatives?

  • Methodological Answer :

  • Systematic substitution : Vary substituents at C7 (e.g., CF3_3, Cl) and C8 (e.g., methylphenyl) to assess impact on MIC (Minimum Inhibitory Concentration).
  • In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Molecular docking : Simulate interactions with bacterial DNA gyrase or topoisomerase IV to rationalize activity trends .

Data Contradiction Analysis

Q. How should discrepancies in antibacterial activity data between in vitro and in vivo models be addressed?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma stability, protein binding, and tissue distribution to identify bioavailability issues.
  • Metabolite identification : Use LC-MS to detect inactive metabolites that reduce in vivo efficacy.
  • Dosage optimization : Adjust dosing regimens based on half-life (t1/2_{1/2}) and AUC (Area Under Curve) data .

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